![molecular formula C38H70N2O18 B3026319 2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide CAS No. 1360882-59-2](/img/structure/B3026319.png)

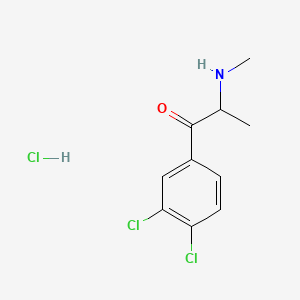

2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Glycine globotriaosylsphingosine is a glycinated form of globotriaosylceramide that contains a glycine residue in place of the fatty acyl group. It has been used as an internal standard for the quantification of lyso-globotriaosylceramide in human plasma by UPLC-MS/MS.

科学的研究の応用

Synthesis and Characterization

- The compound has been used in the synthesis of various glycosides and oligosaccharides. For example, Matta and Barlow (1977) describe the synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-β-d-glucopyranosyl)-β-d-galactopyranoside, highlighting its significance in carbohydrate chemistry (Matta & Barlow, 1977).

- Abbas, Kohata, and Matta (1987) synthesized synthetic mucin fragments such as methyl 6-O-(2-acetamido-2-deoxy-β-D-glycopyranosyl)-β-D-galactopyranoside, indicating the compound’s role in advancing the understanding of mucin structures (Abbas, Kohata, & Matta, 1987).

Biological Applications

- The compound has been utilized in the study of protein binding and antigen synthesis. Paulsen and Paal (1983) used it in the synthesis of synthetic T-antigens, which are vital for immunological research (Paulsen & Paal, 1983).

- It has applications in the synthesis of complex carbohydrates related to bacterial polysaccharides. For instance, Amvam-Zollo and Sinaÿ (1986) used it in synthesizing structures related to Streptococcus pneumoniae type XIV polysaccharide (Amvam-Zollo & Sinaÿ, 1986).

Advanced Glycosylation Studies

- The compound is instrumental in the development of methodologies for glycosylation, as demonstrated by Cai, Ling, and Bundle (2009), who developed a method for the synthesis of diverse 2-acetamido-2-deoxy-beta-D-hexopyranosides (Cai, Ling, & Bundle, 2009).

- Jacquinet, Zurabyan, and Khorlin (1974) explored its use in glycosylation reactions with partially protected saccharides, contributing to the field of carbohydrate synthesis (Jacquinet, Zurabyan, & Khorlin, 1974).

Applications in Neoglycoprotein Synthesis

- The compound has been used in the synthesis of neoglycoproteins, as shown by Amer, Hofinger, and Kosma (2003), who synthesized neoglycoproteins containing O-methylated trisaccharides related to Toxocara larvae antigens (Amer, Hofinger, & Kosma, 2003).

特性

IUPAC Name |

2-amino-N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O18/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(44)21(40-26(45)16-39)20-53-36-32(51)29(48)34(24(18-42)55-36)58-38-33(52)30(49)35(25(19-43)56-38)57-37-31(50)28(47)27(46)23(17-41)54-37/h14-15,21-25,27-38,41-44,46-52H,2-13,16-20,39H2,1H3,(H,40,45)/b15-14+/t21-,22+,23+,24+,25+,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNXWBYUTDBBKP-SAVSHCFUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)NC(=O)CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)NC(=O)CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)

![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)

![2,3-Dihydroxypropyl [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-38-[[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl hydrogen phosphate](/img/structure/B3026238.png)

![3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B3026244.png)

![(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)

![2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic Acid](/img/structure/B3026252.png)

![trans-4-chloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide](/img/structure/B3026258.png)